N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide
Overview
Description
N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide is a chemical compound with the following properties:
- Chemical Formula : C<sub>18</sub>H<sub>27</sub>NO<sub>2</sub>S
- Molecular Weight : 289.421 g/mol
- CAS Number : 549484-38-0
Molecular Structure Analysis
The molecular structure of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide consists of the following components:
- A biphenyl core with two aromatic rings connected by a central carbon-carbon bond.
- A sulfonamide group (SO<sub>2</sub>NH<sub>2</sub>) attached to one of the phenyl rings.
- A 3-acetylphenyl group (C<sub>6</sub>H<sub>5</sub>C(O)CH<sub>3</sub>) attached to the other phenyl ring.
- Two chlorine atoms (Cl) substituting at positions 2’ and 4’ on the biphenyl rings.
Chemical Reactions Analysis
The reactivity of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide likely involves the sulfonamide group and the acetylphenyl moiety. Potential reactions include hydrolysis, nucleophilic substitution, and condensation reactions. However, specific reaction pathways would require further investigation.
Physical And Chemical Properties Analysis
- Solubility : Investigating the solubility of this compound in various solvents would be crucial for its practical use.
- Melting Point : Determining the melting point provides insights into its stability and crystalline structure.
- UV-Vis Absorption : Analyzing its UV-Vis absorption spectrum can reveal information about its electronic transitions.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Toxicity : Investigate its toxicity profile, especially if it is intended for human use.
- Handling : Follow proper handling procedures, including protective equipment and ventilation.
- Environmental Impact : Consider its impact on the environment during disposal.
Future Directions
Research avenues for N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide include:
- Biological Activity : Explore its potential as a drug candidate or bioactive agent.
- Synthetic Modifications : Investigate derivatization strategies to enhance its properties.
- Structural Elucidation : Further characterize its crystal structure and conformation.
Please note that the information provided here is based on available data, and further research is recommended for a more comprehensive understanding. 🌟
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(2,4-dichlorophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3S/c1-13(24)15-3-2-4-17(11-15)23-27(25,26)18-8-5-14(6-9-18)19-10-7-16(21)12-20(19)22/h2-12,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLQNUVUUQYUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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